molecular formula C7H11N3O B2601182 [4-(Dimethylamino)pyrimidin-2-yl]methanol CAS No. 118779-81-0

[4-(Dimethylamino)pyrimidin-2-yl]methanol

Cat. No.: B2601182
CAS No.: 118779-81-0
M. Wt: 153.185
InChI Key: BMQAWVNYXKTLPG-UHFFFAOYSA-N
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Description

[4-(Dimethylamino)pyrimidin-2-yl]methanol is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 in the ring. This specific compound features a dimethylamino group at the 4-position and a hydroxymethyl group at the 2-position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Dimethylamino)pyrimidin-2-yl]methanol can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloropyrimidine with dimethylamine, followed by reduction of the resulting intermediate with a suitable reducing agent such as sodium borohydride. The reaction conditions typically include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[4-(Dimethylamino)pyrimidin-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formyl or carboxyl derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

[4-(Dimethylamino)pyrimidin-2-yl]methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of [4-(Dimethylamino)pyrimidin-2-yl]methanol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The dimethylamino group can enhance the compound’s ability to cross cell membranes, while the hydroxymethyl group can participate in hydrogen bonding with target molecules. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine: The parent compound, lacking the dimethylamino and hydroxymethyl groups.

    2-Hydroxymethylpyrimidine: Similar structure but without the dimethylamino group.

    4-Dimethylaminopyrimidine: Similar structure but without the hydroxymethyl group.

Uniqueness

[4-(Dimethylamino)pyrimidin-2-yl]methanol is unique due to the presence of both the dimethylamino and hydroxymethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s solubility, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

[4-(dimethylamino)pyrimidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-10(2)7-3-4-8-6(5-11)9-7/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQAWVNYXKTLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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